molecular formula C17H14N4O2S B11047574 6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047574
M. Wt: 338.4 g/mol
InChI Key: YREVOYZDWACKCJ-UHFFFAOYSA-N
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Description

3-METHOXY-2-(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-METHOXY-2-(3-PHENYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL METHYL ETHER typically involves multi-step reactions. One common synthetic route includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF (dimethylformamide) in the presence of potassium carbonate, followed by treatment with p-TsOH (para-toluenesulfonic acid) . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitr

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-12-9-6-10-13(23-2)14(12)16-20-21-15(18-19-17(21)24-16)11-7-4-3-5-8-11/h3-10H,1-2H3

InChI Key

YREVOYZDWACKCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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